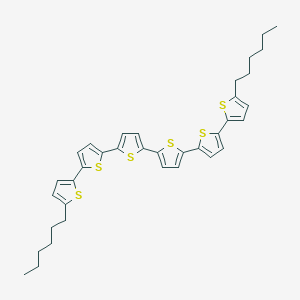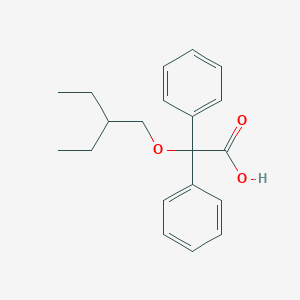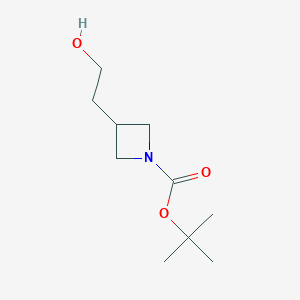
Tert-Butyl-3-(2-hydroxyethyl)azetidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 152537-03-6 . It has a molecular weight of 201.27 . The compound is stored in a refrigerator and is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 3-(2-hydroxyethyl)-1-azetidinecarboxylate . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 287.4±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Tert-Butyl-3-(2-hydroxyethyl)azetidin-1-carboxylat: ist ein wertvoller Baustein bei der Synthese von bioaktiven Molekülen. Seine Struktur ist entscheidend für die Konstruktion von Azetidin-haltigen Verbindungen, die in Naturprodukten und pharmazeutischen Wirkstoffen weit verbreitet sind . Beispielsweise sind Azetidinringe ein integraler Bestandteil von Sphingosin-1-Phosphat-Rezeptor-Agonisten, potenziellen Behandlungen für Multiple Sklerose .
Entwicklung von Sphingosin-1-Phosphat-Rezeptor-Agonisten
Der Azetidinring der Verbindung wird bei der Entwicklung von Sphingosin-1-Phosphat-Rezeptor-Agonisten verwendet. Diese Rezeptoren regulieren die Zellproliferation, Migration und das Überleben, was sie zu Zielmolekülen für die Behandlung von entzündlichen Erkrankungen, Autoimmunität und Krebs macht .
Spannungsfreisetzungsreaktionen
Geschützte 3-Halogenazetidine, die von This compound abgeleitet sind, werden in Spannungsfreisetzungsreaktionen hergestellt. Diese Reaktionen sind entscheidend für die Synthese von hochwertigen Azetidin-3-Carbonsäurederivaten, die in der medizinischen Chemie von Bedeutung sind .
Synthese von kleinen Ringsystemen
Diese Verbindung dient als Vorläufer für die Synthese von Thia- und Oxa-Azaspiro[3.4]octanen. Sie kann [3+2]-Cycloadditionen mit Dipolariphilen eingehen, um kleine Ringsysteme zu erzeugen, die für die Entwicklung neuer Pharmazeutika von Bedeutung sind .
Palladium-katalysierte Kreuzkupplungsreaktionen
Das Tert-Butyl-3-iodazetidin-1-carboxylat-Derivat, das aus unserer Verbindung von Interesse synthetisiert werden kann, zeigt sich in palladiumkatalysierten Kreuzkupplungsreaktionen mit (Hetero)arylhalogeniden. Dies ist ein Schlüsselschritt bei der Synthese komplexer organischer Moleküle .
Trifluormethylthiolierungsreaktionen
Die Verbindung wird auch in Trifluormethylthiolierungsreaktionen eingesetzt, bei denen Trifluormethylthiogruppen in Moleküle eingeführt werden. Diese Modifikation kann die biologische Aktivität und die physikalischen Eigenschaften der resultierenden Verbindungen deutlich verändern .
Chemieunterricht und -forschung
Aufgrund seiner Vielseitigkeit wird This compound auch im Chemieunterricht und in der Forschung eingesetzt. Es bietet ein praktisches Beispiel für verschiedene organische Synthesetechniken und Reaktionsmechanismen, was es zu einem wertvollen Werkzeug für den Unterricht der organischen Chemie auf fortgeschrittenem Niveau macht .
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft können die Derivate der Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, was möglicherweise zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie verbesserter Haltbarkeit oder spezifischer Wechselwirkung mit anderen Chemikalien führt .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFOIGZJZFQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626710 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152537-03-6 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

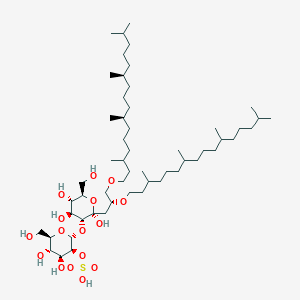
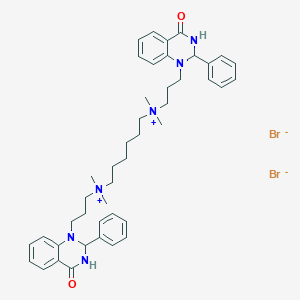
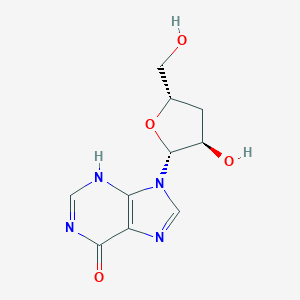

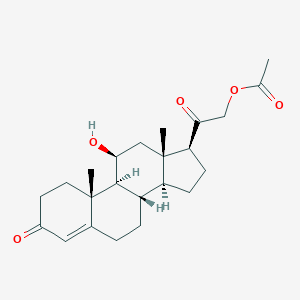
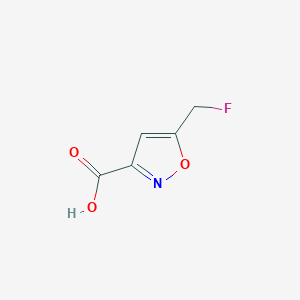
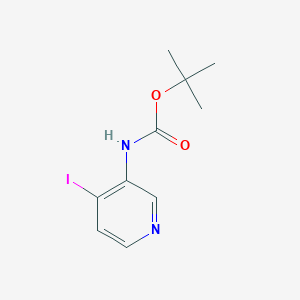
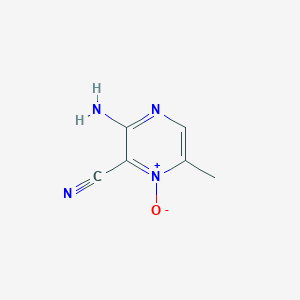
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
